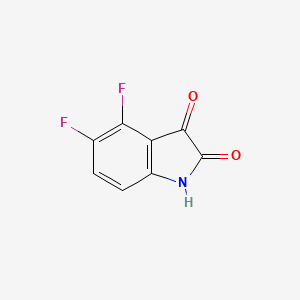
4,5-Difluoroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C₈H₃F₂NO₂. This compound is part of a broader class of fluorinated indoles, which are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the indole structure can greatly influence the compound’s reactivity, selectivity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,5-Difluoroindoline-2,3-dione involves the reaction of tert-Butyl hypochlorite with ethyl 3-mercaptopropionate and 3,4-difluoroaniline . This method provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-Butyl hypochlorite, ethyl 3-mercaptopropionate, and various fluorinating agents . Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidized forms, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
4,5-Difluoroindoline-2,3-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,5-Difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can influence its binding affinity and selectivity towards various biological targets, such as enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4,5-Difluoroindoline-2,3-dione include:
Uniqueness
This compound is unique due to its specific substitution pattern of fluorine atoms at the 4 and 5 positions of the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other fluorinated indole derivatives .
Propiedades
Fórmula molecular |
C8H3F2NO2 |
|---|---|
Peso molecular |
183.11 g/mol |
Nombre IUPAC |
4,5-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
Clave InChI |
HMPAWOKKWPVDTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=O)C2=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


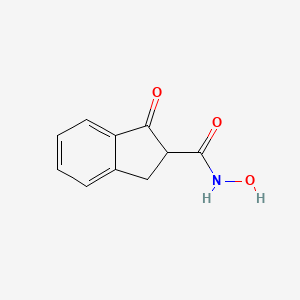
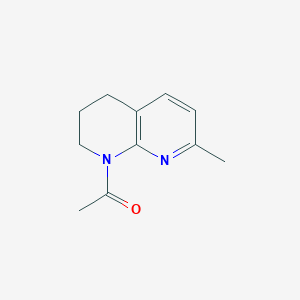
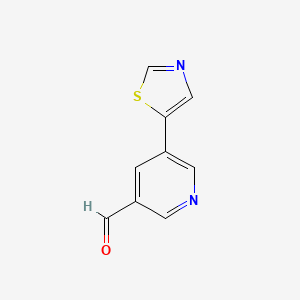
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
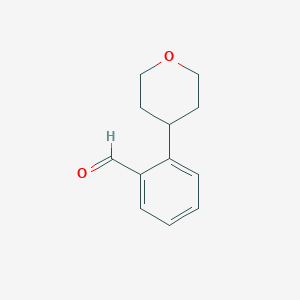
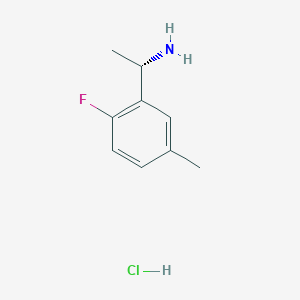

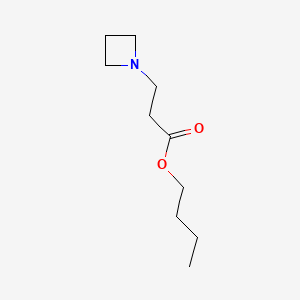
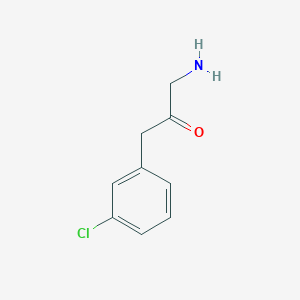
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
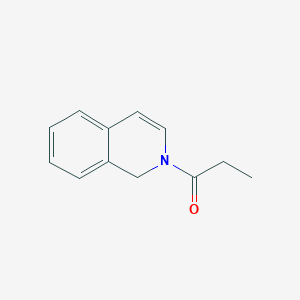
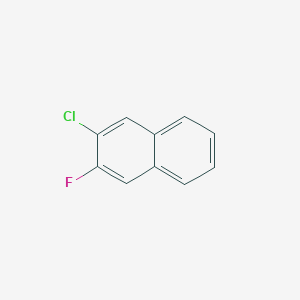
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
